![molecular formula C14H18F2N4O B5570146 N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide](/img/structure/B5570146.png)
N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
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Description
The compound belongs to a class of compounds that are typically synthesized for various purposes, including the exploration of their potential biological activities and the investigation of their chemical properties. While the exact compound "N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide" has limited specific documentation, related compounds have been synthesized and studied for their structural and potential pharmacological properties.
Synthesis Analysis
Hydrazone derivatives, similar to the target compound, are often synthesized through the reaction of specific aldehydes with hydrazide compounds. For example, the synthesis of related compounds involves reactions that yield hydrazone derivatives with potential anticholinesterase activities, indicating a methodological foundation for synthesizing compounds with similar structural frameworks (Kaya et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be determined using techniques such as X-ray diffraction, NMR, IR, and MS. These techniques have been employed to confirm the structures of synthesized compounds, suggesting a pathway for analyzing our target compound's molecular structure (Li Wei-hua et al., 2006).
Scientific Research Applications
Synthesis and Biological Activities
N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, as part of a broader class of compounds, has been synthesized and studied for various biological activities. For instance, a series of hydrazone derivatives, including compounds structurally related to N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, were synthesized to evaluate their potential anticholinesterase activities. These compounds were tested for their inhibition potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing significant activity, highlighting their potential therapeutic applications (Kaya et al., 2016).
Antimicrobial Properties
Additionally, compounds within this chemical class have been explored for their antimicrobial properties. For example, a piperazine derivative was synthesized and its structure was optimized using Density Functional Theory (DFT) calculations. The compound exhibited notable antibacterial and antifungal activities, suggesting its applicability in combating microbial infections (Muhammet, 2023).
Apoptosis Induction in Cancer Research
In cancer research, a series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, structurally related to N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, were identified as potent inducers of apoptosis. These compounds were discovered using a cell- and caspase-based high-throughput screening (HTS) assay, demonstrating their potential as therapeutic agents in cancer treatment (Sirisoma et al., 2009).
Coordination Polymers and Material Science
Research in material science has also benefited from compounds related to N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide. Studies on coordination polymers formed with bis-(cyanobenzyl)piperazine ligands have provided insights into the influence of anion, ligand geometry, and stoichiometry on the structure and dimensionality of these materials, offering potential applications in various technological fields (Beeching et al., 2014).
Nonlinear Optical Properties
Moreover, hydrazones structurally similar to N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide have been synthesized and their nonlinear optical properties were studied. These compounds exhibited significant two-photon absorption and were identified as potential candidates for optical device applications, such as optical limiters and switches, highlighting their importance in the field of photonics (Naseema et al., 2010).
properties
IUPAC Name |
N-[(E)-(3,4-difluorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N4O/c1-19-4-6-20(7-5-19)10-14(21)18-17-9-11-2-3-12(15)13(16)8-11/h2-3,8-9H,4-7,10H2,1H3,(H,18,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDMCLUZLXSPPM-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-difluorobenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide |
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